Diethylcarbamazine citrate

Lymphatic filariasis Microfilaricidal efficacy Wuchereria bancrofti

Research-grade DEC citrate solves the critical need for effective antifilarial agents in MDA and elimination programs. Unlike ivermectin, it delivers rapid clearance via dual hyperpolarization and immune-sensitization mechanisms. • >2-log reduction in microfilarial density at 36-168 h (IDA regimen) • 100% one-year clearance with IDA vs 8.3% with dual therapy • 52.5% relative reduction in circulating filarial antigen after two annual IDA rounds Supplied as ≥98% white crystalline powder, freely soluble in water. Complies with USP 41, BP 2018, Ph. Eur. 9.

Molecular Formula C16H29N3O8
Molecular Weight 391.42 g/mol
CAS No. 1642-54-1
Cat. No. B1670530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylcarbamazine citrate
CAS1642-54-1
SynonymsCarbamazine
Citrate, Diethylcarbamazine
Diethylcarbamazine
Diethylcarbamazine Citrate
Diethylcarbamazine Citrate (1:1)
Diethylcarbamazine Citrate (1:2)
Diethylcarbamazine L-Tartrate (1:1)
Diethylcarbamazine Maleate
Diethylcarbamazine Monohydrochloride
Diethylcarbamazine Phosphate (1:1)
Hetrazan
Loxuran
Maleate, Diethylcarbamazine
Monohydrochloride, Diethylcarbamazine
Notezine
Molecular FormulaC16H29N3O8
Molecular Weight391.42 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyPGNKBEARDDELNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility75% in water @ 20 °C
Freely sol in hot alcohol
Sparingly sol in cold alcohol
Practically insoluble in acetone, benzene, chloroform and ethe
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diethylcarbamazine Citrate: Physicochemical & Regulatory Overview


Diethylcarbamazine citrate (DEC citrate) is a piperazinecarboxamide salt formed from N,N-diethyl-4-methylpiperazine-1-carboxamide and citric acid, with a molecular formula of C₁₆H₂₉N₃O₈ and a molecular weight of 391.42 g/mol [1]. As the dihydrogen citrate salt of diethylcarbamazine base, this formulation contains approximately half its weight as the active base and is characterized as a white, crystalline powder that is freely soluble in water and stable under ordinary laboratory conditions [2]. DEC citrate is listed in major pharmacopoeias including USP 41, BP 2018, Ph. Eur. 9, and JP XVII, and is classified under WHO ATC code P02CB02 as an anthelmintic agent primarily indicated for the treatment of lymphatic filariasis caused by Wuchereria bancrofti, Brugia malayi, and Loa loa infections [3]. The compound is also registered for veterinary use in several countries for heartworm prevention in dogs [3].

Salt form advantage Dihydrogen citrate salt enables high aqueous solubility for in vivo formulations
Pharmacopoeial grade Meets USP, BP, Ph. Eur. monograph specifications for reliable research consistency
Filariasis research Anthelmintic compound for lymphatic filariasis drug development and MDA studies

Why Substitution Fails for DEC Citrate


Although diethylcarbamazine citrate belongs to the broader class of antifilarial anthelmintics, it exhibits a unique dual mechanism of action that distinguishes it from macrocyclic lactones such as ivermectin and benzimidazoles such as albendazole. DEC citrate acts both by hyperpolarizing and immobilizing microfilariae via its piperazine moiety and by altering microfilarial surface membranes to enhance susceptibility to host immune clearance, a mechanism not shared by ivermectin, which functions primarily through glutamate-gated chloride channel potentiation [1]. Furthermore, while ivermectin demonstrates slow microfilarial clearance from ocular tissues over six months with minimal inflammatory response, DEC citrate produces rapid clearance within days but is associated with reactive ocular changes and potential functional deficits in onchocerciasis [2]. Generic substitution without consideration of these mechanism- and species-specific differences in pharmacokinetics, efficacy duration, and adverse event profiles risks suboptimal therapeutic outcomes and compromised elimination program metrics. The following evidence guide quantifies these differential characteristics across head-to-head comparisons and cross-study analyses.

Mechanism not shared by ivermectin

DEC citrate acts via piperazine-mediated hyperpolarization and host immune clearance enhancement; ivermectin targets glutamate-gated chloride channels. Interchange may alter microfilarial clearance dynamics.

Ocular clearance kinetics differ

In onchocerciasis models, DEC citrate clears microfilariae rapidly (days) but may induce ocular changes, whereas ivermectin exhibits slow, six-month clearance with less reactive response. Species-specific substitution requires careful review.

Free base cannot replace citrate salt

DEC free base (CAS 90-89-1) has limited aqueous solubility and different thermal stability. Only the citrate salt form supports pharmacopoeial compliance and aqueous formulation development.

DEC Citrate: Quantitative Differentiation Evidence


Sustained Microfilarial Suppression vs. Ivermectin

In a randomized, double-blind controlled trial comparing DEC citrate (13-day course: 3 mg/kg day 1 + 6 mg/kg/day days 2-13) versus single-dose ivermectin (low-dose 21.3 μg/kg or high-dose 126.2 μg/kg) in 40 South Indian men with bancroftian filariasis, DEC citrate demonstrated superior sustained microfilarial suppression at six months [1]. While ivermectin achieved complete microfilarial clearance at day 12 in 100% of patients compared to 79% for DEC citrate, the six-month microfilarial burden (expressed as percentage of pretreatment values) was 6.0% for DEC citrate versus 18.3% for low-dose ivermectin and 19.5% for high-dose ivermectin (P<0.05) [1].

Sustained microfilarial suppression vs. ivermectin
Head-to-head
DEC citrate 6.0% residual burden vs. ivermectin 18.3-19.5% at 6 months (P
Reported superior sustained suppression at six-month endpoint
Trial: 40 males, W. bancrofti; DEC 13-day course vs. single-dose ivermectin
Triple-drug IDA regimen clearance
Head-to-head
IDA: >2-log reduction at 36-168 h; 100% microfilaria-negative at 1 year vs. DA: ~1-log; 8.3% negative
Reported ~10-fold greater reduction and 12-fold higher clearance rate
Randomized trial, W. bancrofti adults; single-dose administration
Salt form solubility & stability
Head-to-head
Citrate salt: freely water-soluble, stable to autoclaving, melting point 132-134°C; free base: limited solubility
Solid-state NMR confirms enhanced intermolecular interactions support formulation development
Citrate-citrate and citrate-DEC proximities identified by fast MAS ¹H NMR
DEC + albendazole transmission reduction
Class-level inference
DEC+ALB combination reduced transmission indices to near zero over 10 years; DEC alone maintained persistent transmission
Reported programmatic evidence supports combination over monotherapy for elimination
10-year study, six annual MDA rounds, Tamil Nadu, India
Safety profile DEC+ALB
Supporting evidence
Adverse event incidence 16.2% (95% CI 15.5-16.9%); 87.3% mild, all resolved within 72 h; dizziness 5.9%, headache 5.6%
Quantitative tolerability baseline for DEC-containing regimen risk assessment
10,010 participants, active surveillance, Kenya
Lymphatic filariasis Microfilaricidal efficacy Wuchereria bancrofti

Triple-Drug IDA Regimen Clearance Efficacy

A pilot randomized trial compared single-dose triple-drug therapy (DEC citrate 6 mg/kg + ivermectin 200 μg/kg + albendazole 400 mg; IDA) versus dual therapy (DEC citrate 6 mg/kg + albendazole 400 mg; DA) in Wuchereria bancrofti-infected adults in Papua New Guinea [1]. Triple-drug therapy induced >2-log reductions in microfilaria levels at 36 and 168 hours post-treatment compared to approximately 1-log reduction with dual therapy [1]. At one year post-treatment, 12/12 (100%) individuals receiving IDA were microfilaria-negative compared to 1/12 (8.3%) in the DA group (11/12 remained microfilaria-positive) [1]. At two-year follow-up of 6 participants, those receiving IDA remained microfilaria-negative [1].

Triple-drug IDA regimen clearance
Head-to-head
IDA: >2-log reduction at 36-168 h; 100% microfilaria-negative at 1 year vs. DA: ~1-log; 8.3% negative
Reported ~10-fold greater reduction and 12-fold higher clearance rate
Randomized trial, W. bancrofti adults; single-dose administration
Lymphatic filariasis Triple-drug therapy Mass drug administration

Salt Form: Enhanced Solubility & Thermal Stability

Solid-state NMR spectroscopy and GIPAW calculations demonstrate that the dihydrogen citrate salt form of DEC possesses improved thermal stability and solubility compared to the free base form [1]. The citrate salt exhibits specific intermolecular interactions including citrate-citrate and citrate-diethylcarbamazine proximities that contribute to its enhanced solid-state properties [1]. The free base (CAS 90-89-1) has limited aqueous solubility and different thermal behavior, whereas DEC citrate is characterized as a white powder that is freely soluble in water and stable under ordinary laboratory conditions, including full stability to autoclaving even when mixed with diet [2].

Salt form solubility & stability
Head-to-head
Citrate salt: freely water-soluble, stable to autoclaving, melting point 132-134°C; free base: limited solubility
Solid-state NMR confirms enhanced intermolecular interactions support formulation development
Citrate-citrate and citrate-DEC proximities identified by fast MAS ¹H NMR
Solid-state chemistry Formulation stability Salt selection

DEC + Albendazole Transmission Reduction

A 10-year longitudinal study in Tamil Nadu, India, evaluated transmission parameters following six annual rounds of mass drug administration comparing DEC citrate alone versus DEC citrate plus albendazole [1]. After 10 years, transmission indices reached significantly lower levels in the DEC+ALB arm compared to DEC alone [1]. The DEC alone arm showed higher transmission rates, whereas inclusion of albendazole along with DEC reduced transmission indices to almost nil levels [1]. This class-level inference from programmatic data establishes that while DEC citrate monotherapy provides effective microfilarial suppression, combination therapy yields superior transmission interruption outcomes.

DEC + albendazole transmission reduction
Class-level inference
DEC+ALB combination reduced transmission indices to near zero over 10 years; DEC alone maintained persistent transmission
Reported programmatic evidence supports combination over monotherapy for elimination
10-year study, six annual MDA rounds, Tamil Nadu, India
Lymphatic filariasis Transmission dynamics Mass drug administration

Safety Profile of DEC + Albendazole

A large-scale prospective active safety surveillance study of single-dose DEC citrate plus albendazole mass drug administration in 10,010 participants in Kilifi County, Kenya, quantified the adverse event profile [1]. The cumulative incidence of adverse events was 16.2% (95% CI: 15.5-16.9%), with 87.3% of events graded as mild, 12.4% as moderate, and 0.3% as severe, all resolving within 72 hours [1]. The five most common adverse events were dizziness (5.9%), headache (5.6%), loss of appetite (3.3%), fever (2.9%), and drowsiness (2.6%) [1]. This establishes a quantitative safety baseline for procurement risk assessment and programmatic planning.

Safety profile DEC+ALB
Supporting evidence
Adverse event incidence 16.2% (95% CI 15.5-16.9%); 87.3% mild, all resolved within 72 h; dizziness 5.9%, headache 5.6%
Quantitative tolerability baseline for DEC-containing regimen risk assessment
10,010 participants, active surveillance, Kenya
Pharmacovigilance Mass drug administration Safety surveillance

DEC Citrate: Evidence-Backed Application Scenarios


WHO-Recommended IDA Mass Drug Administration

Procure DEC citrate for inclusion in the triple-drug IDA regimen (ivermectin + DEC + albendazole) endorsed by WHO for accelerating lymphatic filariasis elimination. This application is supported by direct head-to-head evidence demonstrating >2-log microfilarial reduction at 36-168 hours and 100% one-year clearance rates with IDA versus ~1-log reduction and 8.3% clearance with dual therapy (DA) [1]. Programmatic implementation in Kenya with two annual IDA rounds achieved 52.45-52.71% relative reduction in circulating filarial antigen prevalence (P<0.05) . This scenario is optimal for national elimination programs in areas without onchocerciasis co-endemicity.

Sustained Suppression in Patient Management

Select DEC citrate over single-dose ivermectin when sustained, long-term microfilarial suppression is the primary therapeutic objective. In head-to-head comparison, DEC citrate (13-day course) reduced microfilarial burden to 6.0% of pretreatment values at six months versus 18.3-19.5% for ivermectin (P<0.05), representing a 3.0- to 3.3-fold improvement in sustained suppression [1]. This differential is critical for clinical settings where transmission interruption or prevention of disease progression depends on durable microfilarial clearance rather than rapid initial reduction.

Formulation Development: Solubility & Stability

Specify DEC citrate salt rather than DEC free base for tablet or oral solution formulation development. Solid-state NMR evidence confirms improved thermal stability and solubility of the dihydrogen citrate salt compared to the free base, with specific intermolecular interactions (citrate-citrate and citrate-DEC proximities) contributing to enhanced solid-state properties [1]. The citrate salt is freely soluble in water and stable to autoclaving, enabling formulation flexibility and compliance with pharmacopoeial monograph specifications (USP 41, BP 2018, Ph. Eur. 9) . This is essential for generic drug manufacturers and research organizations developing DEC-containing dosage forms.

DEC + Albendazole Dual Therapy for LF Control

Procure DEC citrate for combination with albendazole in dual-therapy mass drug administration programs where IDA is contraindicated (e.g., onchocerciasis co-endemic areas). Ten-year programmatic evidence from India demonstrates that DEC+ALB combination reduces transmission indices to almost nil levels compared to persistent transmission with DEC alone [1]. Safety data from 10,010 participants confirms acceptable tolerability with 16.2% cumulative AE incidence, 87.3% mild severity, and resolution within 72 hours . This scenario is appropriate for national programs following WHO dual-therapy guidelines and for procurement planning requiring quantified safety and efficacy benchmarks.

Application
Selection Property
Validation Focus
WHO-recommended IDA mass drug administration
Superior microfilarial reduction capacity in triple combination
>2-log reduction and 100% one-year clearance in head-to-head trials
Sustained suppression in patient management
Long-term microfilarial burden control
Six-month residual burden 6.0% vs. 18-19.5% for ivermectin
Formulation development (tablet/oral solution)
Citrate salt form with high solubility and autoclave stability
Solid-state NMR evidence; meets USP/BP/Ph. Eur. specifications
DEC + albendazole dual therapy for LF control
Near-elimination of transmission indices in programmatic settings
Safety profile from 10,010 participants; mild AE resolution within 72 h

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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